molecular formula C13H8Cl2N2O B13976273 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile

Cat. No.: B13976273
M. Wt: 279.12 g/mol
InChI Key: VGXKJQUQLFFKOZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with chloro and methoxy groups on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 5-chloro-2-methoxypyridine.

    Coupling Reaction: A coupling reaction, such as Suzuki-Miyaura coupling, is employed to link the pyridine ring to the benzonitrile core.

    Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Further coupling reactions can be performed to introduce additional substituents on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

4-chloro-2-(5-chloro-2-methoxypyridin-4-yl)benzonitrile

InChI

InChI=1S/C13H8Cl2N2O/c1-18-13-5-11(12(15)7-17-13)10-4-9(14)3-2-8(10)6-16/h2-5,7H,1H3

InChI Key

VGXKJQUQLFFKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)C#N)Cl

Origin of Product

United States

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